Dermaseptin-3
Description
Overview of Antimicrobial Peptides (AMPs) within Academic Research
Antimicrobial peptides (AMPs) are a diverse and ubiquitous class of small proteins that serve as a fundamental component of the innate immune system in a wide range of organisms, from bacteria to animals and plants. mdpi.comnih.gov In academic research, AMPs have garnered significant attention as promising alternatives to conventional antibiotics, largely driven by the global crisis of antibiotic resistance. mdpi.comoup.com These peptides typically consist of 5 to over 100 amino acids and are often cationic and amphipathic, possessing both hydrophilic and hydrophobic regions. nih.gov This structure allows them to interact with and disrupt the negatively charged membranes of microbes, which is their primary mechanism of action. mdpi.comnih.gov
Research into AMPs initially focused on their discovery and basic antimicrobial screening. mdpi.com However, the field has evolved to explore their multifaceted activities, which include antibacterial, antifungal, antiviral, and antiparasitic properties. mdpi.comnih.gov Beyond direct killing of pathogens, many AMPs exhibit immunomodulatory functions, influencing the host's immune response. nih.gov The mechanisms of action are varied, ranging from forming pores in the microbial membrane to inhibiting intracellular processes like protein, DNA, and RNA synthesis. mdpi.comnih.gov Due to their membrane-disrupting mechanism, the development of resistance to AMPs is considered to be slower and less frequent compared to traditional antibiotics. oup.com Current research focuses on designing synthetic AMPs with enhanced efficacy and stability, as well as developing novel delivery systems to overcome challenges like potential toxicity and high production costs. mdpi.comoup.com
The Dermaseptin (B158304) Family: Origin, Nomenclature, and Classification in Scientific Literature
The Dermaseptin family constitutes a large superfamily of gene-encoded antimicrobial peptides produced in the skin secretions of tree frogs from the Hylidae family, particularly those belonging to the Phyllomedusa and Agalychnis genera. sci-hub.senih.govresearchgate.net The first dermaseptin was identified in 1991 from the skin of Phyllomedusa sauvagii. nih.gov
Scientifically, dermaseptins are classified based on their structural characteristics and genetic relationship. sci-hub.se They are derived from precursor proteins, called preprodermaseptins, which feature a highly conserved N-terminal signal peptide and an acidic pro-sequence, followed by a highly variable C-terminal region that constitutes the mature antimicrobial peptide. sci-hub.se This genetic blueprint gives rise to a remarkable diversity of active peptides. sci-hub.se
The nomenclature in scientific literature typically follows a "Dermaseptin-S" or "DRS-S" format, where the letter denotes the species of origin. For example, peptides from Phyllomedusa sauvagii are often designated with an 'S'. sci-hub.se Individual members within a species are then numbered sequentially (e.g., S1, S2, S3). asm.org This superfamily is further categorized into distinct families based on structural similarities, including the dermaseptins sensu stricto (in a narrow sense), phylloseptins, dermatoxins, and others. sci-hub.seimrpress.com Dermaseptins sensu stricto are typically 28 to 34 amino acids long, lysine-rich, and form an α-helical structure. nih.govasm.orgmdpi.com
Specific Research Context and Significance of Dermaseptin-3 and its Analogues
This compound (also known as Dermaseptin S3 or DS3) is a member of the dermaseptin family isolated from the skin of the Phyllomedusa sauvagii frog. asm.orgnih.govnih.gov It is one of five highly related peptides (S1-S5) from this species that share significant sequence similarity. asm.org Research into this compound and its analogues is significant due to their potent and, in some cases, selective biological activities.
A key area of investigation is its antiparasitic activity. Studies have shown that this compound is toxic to the intraerythrocytic stage of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Significantly, research indicates that this compound can inhibit the parasite's growth without being toxic to the host erythrocyte, demonstrating selective cytotoxicity. nih.gov This selective action is a major focus of research, as it suggests a potential mechanism that can be exploited for developing new antimalarial agents. nih.govfrontiersin.org
This compound has also been studied for its antifungal properties, particularly against the yeast Saccharomyces cerevisiae and Candida albicans. asm.orgfrontiersin.org Research has demonstrated that it can trigger apoptosis in fungi. nih.govfrontiersin.org
The study of this compound analogues, including truncated and modified versions, is a crucial aspect of the research. Scientists create these analogues to understand the structure-activity relationship and to enhance specific properties. asm.orgnih.gov For instance, a truncated 16-amino acid derivative of this compound, DS s3 (1-16), was found to retain potent inhibitory activity against yeast by disrupting the cell membrane. asm.org Another study on an amidated analogue of Dermaseptin-S3 revealed that amidation not only increased the net positive charge but also induced a more rigid and extended helical conformation, which could contribute to its enhanced potency. nih.gov These studies highlight the importance of specific structural features for the peptide's function and provide a basis for the rational design of new therapeutic peptides.
Research Findings on this compound and its Analogues
The following tables summarize key findings from research on this compound and its derivatives.
Table 1: Antimicrobial and Antiparasitic Activity of this compound and Related Peptides
| Peptide | Target Organism | Observed Effect | Key Finding | Reference |
|---|---|---|---|---|
| Dermaseptin S3 (DS3) | Plasmodium falciparum (Malaria parasite) | Inhibition of [3H]hypoxanthine incorporation | Selectively toxic to the intraerythrocytic parasite without being toxic to the host erythrocyte. | nih.gov |
| Dermaseptin S3 (DS3) | Candida albicans, Aspergillus fumigatus | Antifungal activity | Shows antifungal activity by triggering apoptosis. | frontiersin.org |
| Dermaseptin s3 (1-16) | Saccharomyces cerevisiae | Growth inhibition | A truncated derivative that disrupts the yeast cell membrane, causing permeabilization. Complete growth inhibition at 8.63 µg/ml. | asm.org |
Table 2: Research on Dermaseptin Analogues
| Analogue | Modification | Research Focus | Outcome | Reference |
|---|---|---|---|---|
| Amidated Dermaseptin S3 | C-terminal amidation | Structural and functional effects of amidation | Induced a more stable and extended α-helical conformation compared to the non-amidated form, potentially enhancing activity. | nih.gov |
| Dermaseptin s3 (1-16) | Truncation of the natural peptide | Efficacy of a shortened peptide | The N-terminal 16-residue fragment retained potent antifungal activity against Saccharomyces cerevisiae. | asm.org |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ALWKDVLKKIGTVALHAGKAAFGAAADTISQGGS |
Origin of Product |
United States |
Discovery and Isolation Methodologies of Dermaseptin 3
Identification from Amphibian Skin Secretions
The initial step in identifying novel dermaseptins like Dermaseptin-3 is the collection and analysis of skin secretions from amphibian species, such as the Brownbelly leaf frog (Phyllomedusa tarsius), the source of this compound. nih.govuniprot.org These secretions are a rich source of biologically active molecules. nih.gov The identification process relies on two primary methodologies: molecular cloning to identify the genetic blueprint of the peptide and biochemical purification to isolate the peptide itself.
Molecular cloning is a powerful tool used to determine the structure of the precursor proteins from which mature peptides are derived. The process typically begins with the extraction of messenger RNA (mRNA) from the frog's skin secretions. nih.gov This mRNA is then used as a template to create a complementary DNA (cDNA) library. researchgate.netnih.gov This library represents all the genes being expressed in the skin glands at the time of secretion.
To identify the specific cDNA encoding the dermaseptin (B158304) precursor, researchers often employ the Rapid Amplification of cDNA Ends (RACE-PCR) technique. mdpi.comresearchgate.netsemanticscholar.org This method allows for the amplification of the full-length cDNA sequence even when only a partial sequence is known. semanticscholar.org Degenerate primers, designed based on highly conserved regions of other known dermaseptin genes, are used to initiate the PCR reaction. nih.gov Successful cloning and sequencing of the cDNA reveal the open-reading frame that encodes the prepro-dermaseptin, the full-length precursor protein. nih.govmdpi.com
In parallel with molecular cloning, biochemical techniques are used to isolate the mature peptide from the crude skin secretion. frontiersin.org The collected secretion is typically lyophilized (freeze-dried) and then reconstituted. mdpi.com The primary method for separating the complex mixture of peptides and other molecules within the secretion is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comfrontiersin.orgnih.gov
RP-HPLC separates molecules based on their hydrophobicity. The reconstituted secretion is passed through a column packed with a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the components. frontiersin.orgembrapa.br Fractions are collected at specific intervals as they exit the column. mdpi.com Each fraction contains a less complex mixture of molecules than the original secretion. These fractions are then analyzed to find the one containing the peptide of interest.
Molecular Cloning Approaches (e.g., cDNA Library Screening, Rapid Amplification of cDNA Ends (RACE-PCR))
Primary Structure Determination and Confirmation (e.g., Mass Spectrometry (MS/MS) Sequencing)
Once a peptide is purified, its primary structure (the linear sequence of amino acids) must be determined. This is accomplished using mass spectrometry. nih.gov First, the precise molecular mass of the peptide is measured, typically using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. frontiersin.orgmdpi.com The experimentally determined mass is compared to the theoretical mass predicted from the cDNA sequence, if available. For this compound, the molecular mass was determined to be 3,127.71 Da by MALDI. uniprot.org
To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. mdpi.comfrontiersin.orgmdpi.com In this technique, the purified peptide is fragmented in a controlled manner within the mass spectrometer. The masses of the resulting fragments (known as b-ions and y-ions) are measured, allowing for the reconstruction of the complete amino acid sequence. mdpi.com This method provides definitive confirmation of the peptide's primary structure. frontiersin.org The confirmed primary sequence for this compound from Phyllomedusa tarsius is GLFKTLIKGAGKMLGHVAKQFLGSQGQPES. uniprot.org
Biosynthesis and Post-Translational Processing in Amphibian Systems
Dermaseptins are not synthesized directly in their final, active form. Instead, they are produced as part of a larger precursor polypeptide called a prepro-dermaseptin, as revealed by cDNA cloning. researchgate.netmdpi.com This precursor has a multi-domain structure. mdpi.comresearchgate.net It begins with an N-terminal signal peptide, a sequence that directs the polypeptide into the cell's secretory pathway. researchgate.net Following the signal peptide is an acidic propiece, which is then followed by the sequence of the mature dermaseptin peptide. researchgate.netresearchgate.net
The entire precursor is transported into the secretion granules of the frog's dermal glands. nih.gov Within these granules, the precursor undergoes post-translational processing. researchgate.netnih.gov Specific enzymes called endoproteases cleave the precursor at designated sites, often at pairs of basic amino acid residues like Lysine-Arginine (Lys-Arg), to release the mature peptide. researchgate.netmdpi.com Additionally, many dermaseptins undergo C-terminal amidation, a crucial post-translational modification where a C-terminal glycine (B1666218) residue is enzymatically converted to an amide group. mdpi.comfrontiersin.org This amidation can be critical for the peptide's stability and biological activity. The released, mature peptides are then stored in the granules until they are expelled from the skin as part of the frog's defensive secretions. nih.gov
Data Tables
Table 1: Research Techniques and Findings for this compound
| Technique | Purpose | Finding |
|---|---|---|
| cDNA Library Screening | To identify the gene encoding the peptide precursor. | Reveals the sequence of the prepro-dermaseptin, including the signal peptide, propiece, and mature peptide regions. nih.govnih.gov |
| RACE-PCR | To amplify the full-length cDNA of the precursor. | Enables the determination of the complete nucleotide sequence of the dermaseptin gene from mRNA. mdpi.comresearchgate.net |
| RP-HPLC | To purify the mature peptide from crude skin secretions. | Isolates this compound from a complex mixture of other molecules based on its hydrophobicity. frontiersin.orgmdpi.comnih.gov |
| MALDI-TOF MS | To determine the precise molecular mass of the purified peptide. | The molecular mass of this compound was determined to be 3,127.71 Da. uniprot.org |
| MS/MS Sequencing | To determine the primary amino acid sequence. | Confirmed the sequence of this compound as GLFKTLIKGAGKMLGHVAKQFLGSQGQPES. uniprot.orgmdpi.com |
Structural Biology of Dermaseptin 3 and Its Analogues
Secondary and Tertiary Structure Elucidation
The three-dimensional arrangement of Dermaseptin-3 and its related peptides is fundamental to their function. Extensive research has focused on elucidating their secondary and tertiary structures, particularly the conditions that promote the formation of their active conformation.
In aqueous solutions, dermaseptins typically exist in a random coil or disordered state. frontiersin.orgnih.gov However, in the presence of non-polar solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), or membrane-mimicking environments like lipid bilayers, they undergo a significant conformational transition to form an α-helical structure. nih.govfrontiersin.orgresearchgate.net This induced helicity is a hallmark of the dermaseptin (B158304) family. nih.govresearchgate.net For example, Dermaseptin-PP, which shares 92% sequence identity with this compound, demonstrates a distinct α-helical structure in a 50% TFE solution, a hydrophobic environment that mimics a cell membrane. frontiersin.org In contrast, it shows almost no α-helical structure in a simple aqueous solution. frontiersin.org
The resulting α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.gov This amphipathicity is critical for its interaction with and disruption of microbial cell membranes. researchgate.net The hydrophobic face facilitates insertion into the lipid bilayer, while the cationic (positively charged) residues on the polar face interact with the negatively charged components of bacterial membranes. nih.govcapes.gov.br Molecular dynamics simulations of a truncated Dermaseptin S3 have shown that peptides oriented with their hydrophobic face toward a lipid bilayer demonstrate surface binding and subsequent penetration. nih.gov The stability of the helical structure is correlated with the extent of these peptide-lipid interactions. nih.gov
Some dermaseptin analogues, like Dermaseptin S9, exhibit a unique tripartite structure with a central hydrophobic core flanked by cationic termini, which also forms an α-helical conformation in membrane-like conditions and is crucial for its antibacterial action. researchgate.netacs.org
Spectroscopic techniques are pivotal in determining the secondary structure of peptides like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atom-level insights into the three-dimensional structure of peptides in solution. rcsb.org NMR studies on Dermaseptin S3 and its amidated analogue revealed detailed structural differences. nih.govacs.org While CD measurements suggested a general α-helical structure for both, NMR showed that the native S3 peptide was largely flexible with no complete α-helical elements. nih.govacs.org In contrast, the more potent, amidated analogue possessed a defined α-helix in its C-terminal region. nih.govacs.org This highlights NMR's power to pinpoint specific structural features that broader spectroscopic methods might average out. Furthermore, 2D NMR has been combined with molecular dynamics to analyze the structure of Dermaseptin S9 in TFE/water mixtures, confirming a monomeric, nonamphipathic α-helical conformation in residues 6-21. acs.org Solid-state NMR has also been employed to investigate the interaction of dermaseptins with lipid bilayers, providing details on membrane insertion and organization. plos.org
| Dermaseptin Analogue | Technique | Environment | Key Finding | Reference |
|---|---|---|---|---|
| Dermaseptin-PP | Circular Dichroism (CD) | Aqueous Buffer (10 mM NH₄Ac) | Almost no α-helical structure. | frontiersin.org |
| Dermaseptin-PP | Circular Dichroism (CD) | Membrane Mimic (50% TFE) | Calculated α-helicity of 88%. | frontiersin.org |
| Dermaseptin-PS1 | Circular Dichroism (CD) | Aqueous Buffer (10 mM NH₄Ac) | Mixed conformation of random coil (48%) and β-sheet (48%). | nih.gov |
| Dermaseptin S3 (native) | Nuclear Magnetic Resonance (NMR) | Solution | Flexible, absence of α-helical elements. | nih.govacs.org |
| Dermaseptin S3 (amidated) | Nuclear Magnetic Resonance (NMR) | Solution | Defined α-helix at the C-terminal region. | nih.govacs.org |
| Dermaseptin S9 | 2D Nuclear Magnetic Resonance (NMR) | TFE/water mixture | Monomeric α-helical conformation in residues 6-21. | acs.org |
Alpha-Helical Conformation in Specific Environments (e.g., Non-polar Solvents, Membrane Mimics)
Conformational Dynamics and Inducibility of Helicity
The transition of dermaseptins from a flexible, random coil to a structured α-helix is a dynamic process induced by the environment. nih.govresearchgate.net This inducibility is a key aspect of their mechanism of action, allowing them to remain inactive in the host's aqueous environment and become active upon encountering a target membrane. The process is often described as a coil-to-helix transition. nih.gov
The amidation of the C-terminus is one factor that can significantly influence this conformational dynamic. nih.govacs.org In a comparative study of Dermaseptin S3 and its C-terminally amidated analogue, NMR data showed that amidation induced and/or stabilized a helical conformation at the C-terminus. nih.govacs.org This made the amidated peptide more rigid and structurally defined than its native, non-amidated counterpart, which was found to be more flexible. nih.govacs.org This structural stabilization is thought to contribute to the enhanced antimicrobial potency of the amidated form, beyond simply increasing the net positive charge. nih.govacs.org
Molecular dynamics simulations also provide insight into these dynamics, showing that the stability of the α-helix is linked to the extent of its interaction with lipids. nih.gov The insertion of the peptide into the bilayer leads to significant disordering of the lipid chains, indicating a dynamic interplay between the peptide's conformation and the membrane's structure. nih.gov
Research on Topological Domains and Their Contribution to Activity
Research has demonstrated that the N-terminal helical domain is a prerequisite for the antimicrobial activity of dermaseptins. nih.gov Truncated versions of dermaseptins containing only the N-terminal region have been shown to retain antimicrobial activity, sometimes with the added benefit of reduced toxicity to mammalian cells. nih.gov It is suggested that the N-terminal domain is responsible for the selectivity during the initial interaction with the bacterial cell membrane. researchgate.net
Conversely, the C-terminal helix is thought to be primarily involved in non-specific membrane lytic activity. researchgate.net By modifying the length and hydrophobicity of the C-terminal domain, it is possible to alter the peptide's selectivity between bacterial and mammalian cells. nih.gov A novel peptide, Dermaseptin-PP, which is highly similar to this compound, was identified and its secondary structure was determined to be a typical α-helical structure in a membrane-mimicking environment. frontiersin.org
Structure Activity Relationship Sar Studies of Dermaseptin 3
Influence of Peptide Length and Truncations on Bioactivity
The length of the Dermaseptin-3 peptide chain is a critical factor influencing its antimicrobial efficacy. Research has shown that while the full-length peptide is potent, truncated versions can retain significant, and sometimes even enhanced, activity.
Studies on N-terminal fragments of dermaseptins have revealed that truncated peptides, typically between 16 to 19 amino acids in length, can maintain antimicrobial activity comparable to the full peptide. nih.gov However, a significant drop in bioactivity is observed when the peptide length is reduced to less than 13 residues. nih.gov For instance, shortening the chain of Dermaseptin (B158304) S3 to its 16-amino acid N-terminal fragment, Dermaseptin S3-(1-16)-NH2, did not compromise its antimicrobial potency. nih.gov Surprisingly, even shorter analogs of Dermaseptin S3, as small as 10-12 residues, remained fully active against specific microorganisms like Enterococcus faecalis and Cryptococcus neoformans. nih.gov
Conversely, deletions from the N-terminus can be detrimental. The removal of just two residues from the N-terminus of Dermaseptin S1 significantly reduced its lytic activity. ajol.info This suggests that the N-terminal helical domain is essential for the bioactivity of dermaseptins. ajol.infonih.gov The C-terminal region, while contributing to binding affinity, is thought to be more involved in non-specific membrane lytic activity. nih.govsemanticscholar.org Truncating the C-terminus can lead to less toxic peptides without a loss of potency. nih.gov For example, the truncated analog K4S4(1-16) demonstrated potent antibacterial activity against Acinetobacter baumannii. nih.gov
These findings highlight a delicate balance: while a certain minimum length is necessary for effective antimicrobial action, strategic truncations, particularly at the C-terminus, can be a viable strategy for developing shorter, potentially less toxic, and equally potent this compound analogs.
Impact of Amino Acid Substitutions (e.g., Lysine (B10760008), Tryptophan)
The specific amino acids within the this compound sequence, and their strategic substitution, play a pivotal role in modulating its biological activity. Key residues like lysine and tryptophan are of particular interest in SAR studies.
Lysine (K) substitutions are frequently employed to enhance the cationicity of the peptide, which is a crucial factor for its interaction with negatively charged microbial membranes. Increasing the net positive charge through lysine substitution has been shown to boost antimicrobial potency. vulcanchem.com For example, replacing methionine (M) at position 4 and asparagine (N) at position 20 with lysine (K) in Dermaseptin S4 resulted in the derivative K4K20S4, which exhibited potent antibacterial activity. nih.gov Similarly, the K4K20S4 and K3K4B2 derivatives, with increased positive charges, were the most active analogs against Acinetobacter baumannii. nih.gov The substitution of acidic residues like aspartic acid and glutamic acid with lysine can also significantly enhance antimicrobial effects. vulcanchem.com
Tryptophan (W) , with its bulky indole (B1671886) side chain, is a highly conserved residue at position 3 in many dermaseptins. ajol.infomdpi.commdpi.comnih.gov This residue is considered significant for the peptide's function, potentially by anchoring the peptide into the microbial membrane and promoting an α-helical structure upon membrane interaction. mdpi.com However, some studies have explored the effects of substituting this conserved tryptophan. For instance, in the Dermaseptin B2 derivative K3K4B2, the tryptophan at position 3 was replaced with lysine. nih.govmdpi.com This substitution, coupled with another at position 4, resulted in a more active analog compared to the native peptide. nih.gov
The strategic substitution of amino acids, particularly with lysine to increase positive charge, is a well-established method for enhancing the antimicrobial activity of this compound and its analogs. The role of the conserved tryptophan at position 3 is more complex, and its substitution can also lead to altered, and in some cases, improved bioactivity.
Role of Charge Distribution and Overall Cationicity
Increasing the net positive charge of dermaseptin analogs often correlates with enhanced antimicrobial activity. vulcanchem.commdpi.com This is because a higher positive charge strengthens the initial binding to the microbial membrane, a crucial first step in the lytic process. nih.gov Studies have shown that highly charged dermaseptin derivatives are often the most active. nih.govmdpi.com For example, the K4K20S4 and K3K4B2 derivatives of Dermaseptin S4 and B2, respectively, which have an increased number of lysine residues and thus a higher positive charge, demonstrated superior antibacterial activity against Acinetobacter baumannii. nih.gov The introduction of cationic amino acids can also be influenced by the peptide's hydrophobicity. mdpi.com
The distribution of these charges is also important. Peptides belonging to the dermaseptin family typically exhibit a positively-charged electrostatic surface. peerj.comnih.gov This charge distribution, combined with the peptide's amphipathic nature, drives the interaction with and disruption of the microbial membrane. The N-terminal domain's interaction with the cell membrane is thought to be primarily dependent on the net charge state. nih.govsemanticscholar.org Therefore, modifications that increase cationicity, particularly within this domain, are a key strategy in designing more potent dermaseptin analogs.
Significance of Hydrophobicity and Amphipathicity
Hydrophobicity and amphipathicity are critical physicochemical properties that govern the interaction of this compound with microbial membranes and, consequently, its biological activity.
Hydrophobicity , the measure of the non-polar character of the peptide, influences its ability to insert into the lipid bilayer of the cell membrane. mdpi.com After the initial electrostatic attraction, the hydrophobic part of the peptide facilitates its partitioning into the membrane core. mdpi.com However, the relationship between hydrophobicity and activity is not always linear. While a certain level of hydrophobicity is essential, excessive hydrophobicity can lead to non-specific interactions and increased toxicity towards host cells.
Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to adopt an α-helical structure with a non-polar face and a polar, often positively charged, face upon interacting with a membrane. nih.govmdpi.com This amphipathic α-helical conformation is a hallmark of many dermaseptins and is crucial for their membrane-disrupting activity. nih.govmdpi.comnih.gov The hydrophobic face interacts with the lipid core of the membrane, while the cationic face interacts with the negatively charged head groups of the phospholipids (B1166683).
Ultimately, an optimal balance between cationicity, hydrophobicity, and amphipathicity is required for potent and selective antimicrobial activity.
Effects of Post-Translational Modifications (e.g., C-terminal Amidation)
Post-translational modifications, particularly C-terminal amidation, can have a profound impact on the structure and biological activity of this compound. This modification, where the C-terminal carboxyl group is replaced by an amide group, is a common feature in many naturally occurring antimicrobial peptides.
C-terminal amidation enhances the antimicrobial activity of peptides for several reasons. Firstly, it increases the net positive charge of the peptide by neutralizing the negative charge of the C-terminal carboxyl group. mdpi.comnih.gov This increased cationicity can lead to stronger electrostatic interactions with negatively charged microbial membranes. mdpi.com Secondly, amidation can stabilize the α-helical conformation of the peptide. nih.govresearchgate.net This stabilization is thought to occur through the provision of an additional hydrogen bond. A more stable helical structure can lead to a more rigid and extended peptide, which may be more effective at disrupting the cell membrane. nih.gov
In the case of Dermaseptin S3, amidation of its C-terminus resulted in an approximately 10-fold increase in activity. researchgate.net Nuclear Magnetic Resonance (NMR) studies revealed that while the non-amidated form of Dermaseptin S3 was flexible, the amidated analog exhibited a defined α-helix at the C-terminal region. nih.gov This induced helicity makes the amidated peptide more structured and elongated. nih.gov
Therefore, C-terminal amidation is a key post-translational modification that goes beyond simply altering the net charge; it can induce significant conformational changes that enhance the peptide's antimicrobial potency. This makes it an important consideration in the design of synthetic this compound analogs with improved therapeutic properties.
Mechanisms of Action of Dermaseptin 3 at the Molecular and Cellular Level
Interaction with Cellular Membranes
The initial and critical step in the action of Dermaseptin-3 involves its interaction with the plasma membrane of target cells. This interaction is driven by a combination of electrostatic and hydrophobic forces, leading to membrane disruption and permeabilization.
Electrostatic Binding to Negatively Charged Phospholipid Headgroups
This compound, like other cationic AMPs, possesses a net positive charge which facilitates its initial binding to the negatively charged components of microbial and cancer cell membranes. nih.govnih.govasm.org This electrostatic attraction is a key determinant of its selectivity for target cells over healthy eukaryotic cells, whose outer membranes are typically composed of zwitterionic phospholipids (B1166683) and are therefore less negatively charged. nih.govnih.gov The negatively charged molecules that this compound interacts with include phosphatidylserine (B164497), which is often exposed on the outer leaflet of cancer cell membranes, and various anionic phospholipids present in bacterial membranes. nih.gov This initial binding is a prerequisite for the subsequent disruptive actions of the peptide. nih.gov
Membrane Permeabilization and Disruption Models (e.g., Carpet Model, Pore Formation)
Following the initial electrostatic binding, this compound disrupts the membrane integrity through mechanisms that are commonly described by several models, with the "carpet model" being frequently cited for dermaseptins. plos.orgresearchgate.netbiophysics-reports.org
Carpet Model: In this model, the peptide monomers bind to the surface of the membrane, aligning parallel to the lipid bilayer, effectively coating it like a carpet. researchgate.netbiophysics-reports.orgacs.org Once a threshold concentration is reached, the peptides induce membrane destabilization and disintegration in a detergent-like manner, leading to the formation of transient pores or micelles and ultimately causing cell lysis. plos.orgresearchgate.netnih.gov This mechanism is thought to be employed by many dermaseptins. biophysics-reports.org
Pore Formation: While the carpet model is prominent, pore formation is another key mechanism of membrane permeabilization for AMPs. acs.orgnih.govtuat.ac.jp In these models, peptides insert into the lipid bilayer to form distinct channels. The two primary pore formation models are:
Barrel-Stave Model: Peptides aggregate and insert into the membrane like the staves of a barrel, forming a hydrophilic channel. acs.orgtuat.ac.jp
Toroidal Pore Model: Peptides and lipid headgroups bend together to form a continuous pore where the water core is lined by both the peptides and the lipid headgroups. acs.orgnih.govtuat.ac.jp
The specific model that best describes the action of this compound can depend on factors such as peptide concentration and the lipid composition of the target membrane. plos.org Some studies suggest that certain dermaseptins may utilize pore formation models other than the classic carpet model. mdpi.com
| Model | Description | Key Features | Relevance to this compound |
|---|---|---|---|
| Carpet Model | Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner at a critical concentration. plos.orgresearchgate.netbiophysics-reports.org | - Initial parallel binding to the membrane surface.
| Frequently proposed mechanism for the dermaseptin (B158304) family. biophysics-reports.org |
| Barrel-Stave Pore Model | Peptides insert perpendicularly into the membrane to form a pore resembling a barrel. acs.orgtuat.ac.jp | - Hydrophilic faces of peptides line the pore.
| A possible, though less commonly cited, mechanism for AMPs. |
| Toroidal Pore Model | Peptides induce the lipid monolayer to bend and line the pore, creating a "toroid" structure. acs.orgnih.govtuat.ac.jp | - Both peptides and lipid headgroups line the pore.
| An alternative pore-forming mechanism observed for some AMPs. |
Effects on Transmembrane Potential and Ion Conductance Across Lipid Bilayers
The disruption of the cell membrane by this compound leads to a rapid dissipation of the transmembrane potential. nih.govnih.gov This occurs as the permeabilized membrane can no longer maintain the ion gradients essential for cellular function. nih.goviiitd.edu.in The formation of pores or other membrane defects allows for the unregulated passage of ions across the lipid bilayer, leading to an increase in ion conductance. nih.govnih.gov This loss of membrane potential and ionic homeostasis disrupts cellular processes that are dependent on the electrochemical gradient, such as ATP synthesis, and is a major contributor to the peptide's cytotoxic effects. iiitd.edu.in
Intracellular Engagement and Cell Death Induction Pathways
Beyond direct membrane lysis, this compound can also induce programmed cell death, particularly at lower concentrations where widespread membrane disruption may not be the primary event.
Concentration-Dependent Mechanisms (e.g., Membrane Disruption vs. Apoptosis Induction)
The mechanism of action of this compound is notably concentration-dependent. nih.govfrontiersin.org At high concentrations, the peptide primarily causes rapid cell death through extensive membrane disruption and lysis, a process akin to necrosis. nih.govnih.gov This is often evidenced by the release of cytoplasmic contents, such as lactate (B86563) dehydrogenase (LDH). mdpi.comfrontiersin.org
Conversely, at lower, sub-lytic concentrations, this compound can induce a more controlled form of cell death, namely apoptosis. nih.govfrontiersin.orgnih.gov At these concentrations, the peptide may still interact with the cell membrane but does so in a manner that allows it to trigger intracellular signaling cascades leading to programmed cell death, rather than causing immediate and catastrophic membrane failure. nih.gov For instance, a study on Dermaseptin-PS1, a related peptide, showed that it disrupted cell membranes at concentrations of 10⁻⁵ M and above, but induced apoptosis at a lower concentration of 10⁻⁶ M. nih.govnih.gov
Induction of Programmed Cell Death (e.g., Apoptosis via Mitochondrial Pathways, Necrosis-like Cell Death)
This compound can trigger different programmed cell death pathways:
Apoptosis via Mitochondrial Pathways: At lower concentrations, this compound can induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.govfrontiersin.orgnih.gov This involves the permeabilization of the mitochondrial membrane, which shares some characteristics with prokaryotic membranes, such as a negative transmembrane potential. nih.gov This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. frontiersin.orgmdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (like caspase-9) and subsequently executioner caspases (like caspase-3), culminating in the characteristic morphological and biochemical changes of apoptosis. frontiersin.orgmdpi.com Some dermaseptins have been shown to induce apoptosis in fungi through this pathway. kuleuven.be
Necrosis-like Cell Death: At higher concentrations, the extensive membrane damage caused by this compound leads to a rapid loss of cellular integrity and uncontrolled release of intracellular contents, resulting in a necrotic-like cell death. nih.govmdpi.comfrontiersin.org This is distinct from the more controlled process of apoptosis and is characterized by cell swelling and lysis. frontiersin.org Studies on Dermaseptin B2 have indicated a necrotic cell death mechanism in cancer cells, as evidenced by increased LDH release. mdpi.comfrontiersin.org
| Cell Death Pathway | Inducing Concentration | Key Molecular Events | Cellular Outcome |
|---|---|---|---|
| Necrosis-like Cell Death | High | - Extensive membrane permeabilization and disruption. nih.govnih.gov | - Cell swelling and lysis.
|
| Apoptosis (Mitochondrial Pathway) | Low | - Mitochondrial membrane permeabilization. nih.govfrontiersin.org | - Controlled cell dismantling.
|
Interaction with Specific Molecular Partners (e.g., Glycosaminoglycans)
The cationic nature of dermaseptins predisposes them to interact with negatively charged molecules on cell surfaces. researchgate.net A growing body of research indicates that glycosaminoglycans (GAGs), which are anionic polysaccharides abundant on the surface of many eukaryotic cells, particularly cancer cells, are key molecular partners for these peptides. plos.orgresearchgate.net The interaction with GAGs can be a crucial initial step for the peptide's subsequent internalization and cytotoxic or signaling activity. nih.gov
Dermaseptin B3, alongside Dermaseptin B2, has been noted for its potent anti-proliferative effects against human prostate cancer cells (PC-3). nih.gov Research suggests that for sensitive cancer cells like PC-3, the mechanism of peptide internalization may be initiated through an interaction with negatively-charged GAGs on the cell surface. nih.gov
While direct studies on this compound's GAG interactions are limited, extensive research on the highly similar Dermaseptin B2 provides a detailed model for this process. plos.orgresearchgate.net Studies have shown that the anticancer activity of Dermaseptin B2 is partially mediated by cell surface GAGs. plos.org This was demonstrated in experiments using sodium chlorate (B79027), a compound that inhibits the sulfation of GAGs. plos.orgresearchgate.net Key findings from this research include:
Inhibition of Activity : Pretreatment of PC-3 cancer cells with sodium chlorate was found to significantly decrease the antiproliferative activity of Dermaseptin B2. plos.orgresearchgate.net
Restoration of Activity : The reduced activity in the presence of sodium chlorate could be partially restored by the addition of exogenous Chondroitin (B13769445) Sulfate (B86663) C (CS-C), a type of sulfated GAG. plos.orgresearchgate.net
Potentiation of Effect : At certain concentrations, CS-C was shown to potentiate the antiproliferative effect of Dermaseptin B2, highlighting a direct and functionally significant interaction. plos.orgresearchgate.net
Structural Changes : The interaction with GAGs also influences the peptide's structure. Circular dichroism analysis revealed that Dermaseptin B2 adopts a more defined α-helical structure in the presence of increasing concentrations of CS-C. plos.orgresearchgate.net
These findings strongly suggest that sulfated GAGs, such as chondroitin sulfate and heparan sulfate, act as cell surface receptors or concentration points for dermaseptins. plos.orgmdpi.com This interaction facilitates the accumulation of the peptide at the cell membrane, which is a prerequisite for its subsequent membrane-disrupting or intracellular activities. The absence of a stereo-selective protein receptor, as suggested by experiments comparing the L- and D-amino acid versions of Dermaseptin B2, further reinforces the importance of these less specific, charge-based interactions with GAGs. plos.orgresearchgate.net
| Peptide | Molecular Partner | Key Findings | Reference |
|---|---|---|---|
| Dermaseptin B2/B3 | Glycosaminoglycans (GAGs) | Internalization into sensitive cancer cells (PC-3) is likely initiated by interaction with GAGs. | nih.gov |
| Dermaseptin B2 | Chondroitin Sulfate C (CS-C) | CS-C partially restores and potentiates the antiproliferative activity of the peptide after GAG sulfation is inhibited. | plos.orgresearchgate.net |
| Dermaseptin B2 | Cell Surface GAGs | Inhibition of GAG sulfation with sodium chlorate reduces the peptide's cytotoxic effect. | plos.orgresearchgate.net |
| Dermaseptin B2 | Chondroitin Sulfate C (CS-C) | The peptide adopts an α-helical structure upon interaction with CS-C. | plos.orgresearchgate.net |
| Dermaseptin-PH | Heparan Sulfates | Negatively-charged substances like heparan sulfates on cancer cell surfaces are proposed to favor the interaction. | mdpi.com |
Biological Activities of Dermaseptin 3 and Derivatives in Pre Clinical Research
Antimicrobial Activities (In Vitro and Non-Human In Vivo)
Dermaseptins exert their antimicrobial effects primarily through the disruption of microbial cell membranes. vulcanchem.com These cationic peptides are unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon contact with the negatively charged components of microbial membranes. vulcanchem.comnih.gov This structural change facilitates the peptide's insertion into the lipid bilayer, leading to membrane permeabilization and cell death. vulcanchem.comnih.gov
Antibacterial Spectrum Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))
Dermaseptin-3 and its derivatives have shown significant efficacy against Gram-positive bacteria. mdpi.comresearchgate.net Studies have demonstrated their activity against Staphylococcus aureus and its drug-resistant strain, MRSA. frontiersin.orgpeerj.comnih.gov For instance, the derivative K4K20-S4 displayed potent activity against all clinical isolates of Gram-positive bacteria tested, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 4 μg/ml for most strains. asm.org Another derivative, Dermaseptin-PP, also exhibited strong antimicrobial activity against S. aureus and MRSA. frontiersin.org Furthermore, a truncated derivative of Dermaseptin (B158304) s3, when combined with lysostaphin, showed synergistic inhibition of both methicillin-sensitive and methicillin-resistant S. aureus. oup.com The ability of dermaseptin derivatives to permeabilize the cell membrane of MRSA has been observed, even if growth inhibition is not always achieved under all conditions. mdpi.com
Interactive Data Table: Antibacterial Activity of Dermaseptin Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Bacterium | MIC (μM) | MBC (μM) | Reference |
|---|---|---|---|---|
| Dermaseptin-PH | Staphylococcus aureus | 32 | 64 | mdpi.com |
| Dermaseptin-PP | Staphylococcus aureus | Not specified | Not specified | frontiersin.org |
| Dermaseptin-PP | MRSA | Not specified | Not specified | frontiersin.org |
| Dermaseptin-AC | Staphylococcus aureus | Not specified | Not specified | asm.org |
| Dermaseptin-AC | MRSA | Not specified | Not specified | asm.org |
| K4K20-S4 | Staphylococcus aureus | 1-4 µg/ml | Not specified | asm.org |
| Dermaseptin s3(1-16) + Lysostaphin | S. aureus MSSA476 | 5 mg/L | Not specified | oup.com |
| Dermaseptin s3(1-16) + Lysostaphin | S. aureus MRSA252 | 5 mg/L | Not specified | oup.com |
| DPT9 | S. aureus | Not specified | Not specified | nih.gov |
| K8,23-DPT9 | S. aureus | Not specified | Not specified | nih.gov |
| DPT9 | MRSA | Not specified | Not specified | nih.gov |
| K8,23-DPT9 | MRSA | Not specified | Not specified | nih.gov |
| DRS-CA-1 | MRSA | 4-8 | Not specified | peerj.com |
| DRS-DU-1 | MRSA | 4-8 | Not specified | peerj.com |
| Dermaseptin-B3 | S. aureus | 1.3 | Not specified | medchemexpress.com |
Antibacterial Spectrum Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Vibrio species)
This compound and its derivatives also exhibit broad-spectrum activity against Gram-negative bacteria. mdpi.comresearchgate.net They have demonstrated effectiveness against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgpeerj.comnih.gov For example, Dermaseptin-PH was effective against E. coli with a MIC of 16 μM. mdpi.com Synthetic dermaseptins have shown antibacterial potency against both growing and non-growing E. coli cultures, including under anaerobic conditions. oup.com
Derivatives of Dermaseptin S4 have been shown to be active against multidrug-resistant Acinetobacter baumannii, with MICs ranging from 3.125 to 12.5 μg/mL. nih.gov The derivative K4K20S4 was particularly effective. nih.gov Furthermore, some dermaseptin derivatives have demonstrated improved activity against Gram-negative pathogens like A. baumannii and P. aeruginosa. google.com Dermaseptin-B3 has also shown inhibitory effects on P. aeruginosa and E. coli. medchemexpress.com
Interactive Data Table: Antibacterial Activity of Dermaseptin Derivatives Against Gram-Negative Bacteria
| Compound/Derivative | Bacterium | MIC (μM) | MBC (μM) | Reference |
|---|---|---|---|---|
| Dermaseptin-PH | Escherichia coli | 16 | 16 | mdpi.com |
| Dermaseptin-PH | Pseudomonas aeruginosa | Not specified | Not specified | mdpi.com |
| Dermaseptin-PP | Escherichia coli | Not specified | Not specified | frontiersin.org |
| Dermaseptin-PP | Pseudomonas aeruginosa | Not specified | Not specified | frontiersin.org |
| Dermaseptin-AC | Escherichia coli | Not specified | Not specified | asm.org |
| Dermaseptin-AC | Pseudomonas aeruginosa | Not specified | Not specified | asm.org |
| DRS-S4 Derivatives | Acinetobacter baumannii | 3.125-12.5 µg/ml | 6.25-25 µg/ml | nih.gov |
| DRS-B2 Derivatives | Acinetobacter baumannii | 3.125-12.5 µg/ml | 6.25-25 µg/ml | nih.gov |
| Dermaseptin-B3 | Pseudomonas aeruginosa | 2.3-5.0 | Not specified | medchemexpress.com |
| Dermaseptin-B3 | Escherichia coli | 2.3-2.6 | Not specified | medchemexpress.com |
| DPT9 | Escherichia coli | Not specified | Not specified | nih.gov |
| K8,23-DPT9 | Escherichia coli | Not specified | Not specified | nih.gov |
| DPT9 | Pseudomonas aeruginosa | Not specified | Not specified | nih.gov |
| K8,23-DPT9 | Pseudomonas aeruginosa | Not specified | Not specified | nih.gov |
| DRS-CA-1 | Pseudomonas aeruginosa | 4-8 | Not specified | peerj.com |
| DRS-DU-1 | Pseudomonas aeruginosa | 4-8 | Not specified | peerj.com |
Antifungal Activities (e.g., Candida albicans, Candida auris, filamentous fungi)
Dermaseptins are recognized for their potent antifungal properties, a feature that distinguishes them from many other antibacterial peptides. asm.org They are active against a range of fungal pathogens, including yeasts like Candida albicans and filamentous fungi. nih.govmdpi.comnih.gov Dermaseptin-PH, for instance, inhibited the growth of C. albicans with a MIC of 16 μM. mdpi.com Dermaseptin-S3 has also been noted for its activity against filamentous fungi. medchemexpress.com
Recent studies have highlighted the potential of dermaseptins against emerging multidrug-resistant fungal pathogens. Dermaseptin has demonstrated strong antifungal activity against various strains of Candida, including the highly resistant Candida auris. rsc.org The MIC of Dermaseptin against C. auris strains ranged from 7.81–15.62 μg/mL. rsc.org
Interactive Data Table: Antifungal Activity of Dermaseptin Derivatives
| Compound/Derivative | Fungus | MIC | MFC | Reference |
|---|---|---|---|---|
| Dermaseptin-PH | Candida albicans | 16 μM | 32 μM | mdpi.com |
| Dermaseptin-S3 | Filamentous fungi | Not specified | Not specified | medchemexpress.com |
| Dermaseptin | Candida albicans | 0.125 μg/mL | 0.25 μg/mL | rsc.org |
| Dermaseptin | Candida auris | 7.81–15.62 μg/mL | 15.62–31.25 μg/mL | rsc.org |
| DRS-CA-1 | Candida albicans | 4-8 μM | Not specified | peerj.com |
| DRS-DU-1 | Candida albicans | 4-8 μM | Not specified | peerj.com |
| DPT9 | Candida albicans | Not specified | Not specified | nih.gov |
| K8,23-DPT9 | Candida albicans | Not specified | Not specified | nih.gov |
Antiparasitic Activities (e.g., Plasmodium falciparum, Leishmania amazonensis, Schistosoma mansoni)
The biological activity of dermaseptins extends to various parasites. Derivatives of Dermaseptin S3 and S4 have shown the ability to target malaria parasites (Plasmodium falciparum) within host erythrocytes without causing harm to the host cell. nih.gov Dermaseptin 01 has demonstrated activity against Leishmania amazonensis and Schistosoma mansoni. nih.govunirioja.es A dermaseptin-like peptide (SmDLP) was identified in Schistosoma mansoni itself, exhibiting 80.76% identity with Dermaseptin 3.1 from a leaf frog. nih.gov This peptide displayed antimicrobial and hemolytic properties. nih.govresearchgate.net
Antiviral Activities (e.g., Potential Against SARS-CoV-2, Rabies)
Pre-clinical studies have suggested that dermaseptins may possess antiviral properties. For example, Dermaseptin 01 has been evaluated for its activity against Dengue virus type 2, Herpes simplex virus type 1, and Vaccinia virus. unirioja.es While research into the antiviral potential of this compound specifically is ongoing, the broader dermaseptin family shows promise in this area.
Anti-Biofilm Properties
Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Dermaseptin derivatives have shown promise in combating these formations. Dermaseptin-PH exhibited moderate activity in both inhibiting the formation of and eradicating existing biofilms of E. coli and S. aureus. mdpi.com It was more effective at eradicating mature S. aureus biofilms than inhibiting their formation. mdpi.com Derivatives of Dermaseptin S4 have also demonstrated activity against biofilms of S. aureus, P. aeruginosa, and E. coli. frontiersin.orgnih.gov Dermaseptin-AC has been shown to inhibit the formation of MRSA biofilms at a concentration of 4 μM and eradicate mature biofilms at 256 μM. asm.org
Interactive Data Table: Anti-Biofilm Activity of Dermaseptin Derivatives
| Compound/Derivative | Organism | Activity | Concentration | Reference |
|---|---|---|---|---|
| Dermaseptin-PH | Escherichia coli | Inhibition & Eradication | Moderate | mdpi.com |
| Dermaseptin-PH | Staphylococcus aureus | Inhibition & Eradication | Moderate | mdpi.com |
| Dermaseptin S4 Derivatives | S. aureus, P. aeruginosa, E. coli | Inhibition | Not specified | frontiersin.orgnih.gov |
| Dermaseptin-AC | MRSA | Inhibition | 4 μM | asm.org |
| Dermaseptin-AC | MRSA | Eradication | 256 μM | asm.org |
Inhibition and Eradication of Bacterial Biofilms
Dermaseptins, a class of antimicrobial peptides, and their derivatives have demonstrated significant potential in combating bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. nih.govasm.org Pre-clinical research highlights the concentration-dependent antibiofilm activities of dermaseptin derivatives against both Gram-positive and Gram-negative bacteria. nih.gov
The mechanism by which these peptides tackle biofilms is thought to involve their cationic nature, allowing them to interact with and penetrate the negatively charged biofilm matrix to reach the embedded bacterial cells. asm.org Once at the cellular level, dermaseptins can disrupt the bacterial membrane, leading to cell death. asm.orgmdpi.com This membrane-disrupting capability is a key feature of their antimicrobial action. mdpi.com
Studies on derivatives of Dermaseptin S4, such as K4S4 and K4K20S4, have shown their effectiveness in inhibiting the formation of and eradicating mature biofilms of pathogenic bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govasm.org For instance, the derivative K4K20S4 was found to be particularly potent. nih.gov The antibiofilm activity of these peptides appears to be significantly greater than that of other antimicrobial peptides like magainins II. nih.gov
A chimeric peptide, created by fusing a dermaseptin derivative (DD13) with an RNA III-inhibiting peptide (RIP), demonstrated a synergistic effect in preventing staphylococcal infections. nih.gov This hybrid peptide not only inhibits bacterial proliferation via membrane disruption but also interferes with the quorum-sensing mechanisms that are crucial for biofilm formation. nih.gov This dual-action approach proved highly effective in a rat graft infection model with methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov
Furthermore, research on a novel dermaseptin, DM-PC, and its derivatives has shown their ability to both inhibit the formation of and eradicate mature biofilms of bacteria isolated from cystic fibrosis patients. mdpi.com This underscores the therapeutic potential of dermaseptin-based peptides in addressing biofilm-associated infections.
Anticancer and Antiproliferative Activities (In Vitro Cell Line Studies and Non-Human In Vivo Models)
This compound and its related peptides have demonstrated notable anticancer and antiproliferative effects across a range of cancer cell lines in preclinical studies. These peptides often exhibit selective cytotoxicity, being more effective against cancer cells than normal cells. asm.org
Dermaseptin B2 and B3 have been shown to inhibit the proliferation of the human prostatic adenocarcinoma PC-3 cell line by over 90%, with an EC50 of approximately 2-3 μM. nih.govspandidos-publications.com Dermaseptin B2 also demonstrated inhibitory effects on the colony formation of several human tumor cell types, including prostatic adenocarcinoma (LNCAP, DU145), mammary carcinoma (MDA-MB231), and B-lymphoma cell lines. researchgate.net In a xenograft mouse model, Dermaseptin B2 was found to reduce the growth of PC3 prostatic tumors. mdpi.com
Novel dermaseptins have also shown broad-spectrum anticancer activity. Dermaseptin-PD-2 was effective against human lung cancer (H157), prostate cancer (PC-3), and neuronal glioblastoma (U251MG) cell lines, while Dermaseptin-PD-1 was primarily active against U251MG cells. mdpi.comnih.gov Another novel peptide, Dermaseptin-PH, displayed inhibitory activity against breast cancer (MCF-7), non-small cell lung cancer (H157), glioblastoma (U251MG), and melanoma (MDA-MB-435S) cell lines, with the most potent effect on MCF-7 cells. nih.govresearchgate.netmdpi.com
Dermaseptin-PS4 demonstrated effective antiproliferative activity against human glioblastoma astrocytoma (U251MG), non-small cell lung cancer (H157), and melanoma (MDA-MB-435S) cell lines. mdpi.com Similarly, Dermaseptin-PS1 showed antiproliferative effects on U-251 MG glioblastoma cells, inducing apoptosis at lower concentrations and disrupting the cell membrane at higher concentrations. nih.govresearchgate.net
A newly identified peptide, Dermaseptin-PP, exhibited selective cytotoxicity against H157, MCF-7, PC-3, and U251 MG cancer cells with a pronounced effect on H157 lung cancer cells. nih.gov In a subcutaneous H157 tumor model in nude mice, Dermaseptin-PP demonstrated significant in vivo antitumor activity. nih.gov
The mechanism of action for the anticancer activity of these peptides often involves the disruption of the cancer cell membrane. nih.govplos.orgnih.gov This is facilitated by the electrostatic interaction between the cationic peptides and the negatively charged cancer cell membranes. mdpi.com
Below is an interactive data table summarizing the in vitro anticancer activity of various Dermaseptin peptides.
In addition to their direct cytotoxic effects on cancer cells, certain dermaseptin peptides have demonstrated angiostatic properties, which is the inhibition of new blood vessel formation, a process crucial for tumor growth and metastasis.
Dermaseptin B2 and B3 have been identified as having anti-proliferative effects on activated adult bovine aortic endothelial cells. nih.gov Further studies with Dermaseptin B2 showed that it inhibits the proliferation and capillary formation of endothelial cells in vitro. plos.orgnih.govnih.gov Specifically, it was found to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) and bovine aortic endothelial cells in a dose-dependent manner. nih.gov In vivo, while Dermaseptin B2 did not completely stop the growth of human PC3 tumors in mice, it did inhibit tumor growth by over 50%, which was attributed to a 24% reduction in angiogenesis within the tumors. nih.gov
These findings suggest that the antitumor activity of some dermaseptin peptides is not solely due to their direct killing of cancer cells but also involves the disruption of the tumor's blood supply.
Efficacy Against Various Cancer Cell Lines (e.g., Glioblastoma, Lung, Breast, Prostate Adenocarcinoma)
Immunomodulatory Effects in Pre-clinical Settings
Dermaseptins are recognized for their immunomodulatory effects in preclinical studies, suggesting they can influence the host's immune response. nih.gov These peptides are part of the innate defense system of the frogs from which they are isolated and have been shown to interact with various components of the immune system. nih.gov
While the primary focus of many studies has been on the direct antimicrobial and anticancer activities of dermaseptins, their ability to modulate immune responses is an important aspect of their biological profile. For instance, the interaction of dermaseptins with immune cells can lead to a variety of outcomes that could be beneficial in a therapeutic context. Research indicates that these peptides can display immunomodulatory effects, although the specific mechanisms are still under investigation. nih.gov
The development of resistance to dermaseptin derivatives has been observed to be slower than for conventional antibiotics in preclinical models, which may be partly due to their complex interactions with the host system, including the immune system. nih.gov The multifaceted nature of dermaseptin activity, encompassing direct cell lysis and potential immune modulation, makes them intriguing candidates for further research and development.
Resistance Mechanisms and Dermaseptin 3 Efficacy
Analysis of Bacterial Resistance Development Against Dermaseptin-3 (Low Propensity Compared to Conventional Antibiotics)
A significant advantage of antimicrobial peptides, including those in the dermaseptin (B158304) family, is their ability to circumvent the common resistance mechanisms that plague conventional antibiotics. mdpi.com The primary reason for this is their mode of action, which predominantly involves the physical disruption of the bacterial cell membrane. mdpi.com This process is non-receptor mediated and targets the fundamental structure of the membrane, making it a difficult trait for bacteria to alter through simple mutations. mdpi.com A fundamental change in membrane composition is a slow evolutionary process, which contributes to the low probability of resistance development. mdpi.com
Studies on dermaseptin derivatives have consistently demonstrated a significantly lower propensity for inducing bacterial resistance compared to traditional antibiotics. For instance, in a study involving serial passage of Escherichia coli and Staphylococcus aureus in subinhibitory concentrations of a Dermaseptin S4 derivative, the minimum inhibitory concentration (MIC) of the peptide remained stable even after 10 consecutive generations. asm.org In stark contrast, the MICs of conventional antibiotics such as ciprofloxacin, gentamicin, and penicillin increased dramatically under the same conditions, indicating rapid development of resistance. asm.org This highlights that bacteria are less prone to developing resistance against dermaseptin-derived peptides. asm.org
The rapid, bactericidal action of dermaseptins further contributes to the low likelihood of resistance. Many dermaseptin derivatives can kill bacteria within minutes, reducing the time available for the bacteria to adapt and develop resistance mechanisms. asm.org This efficacy is maintained even against multidrug-resistant strains of bacteria, positioning dermaseptins as potential therapeutic options for infections that are difficult to treat with current antibiotics. asm.orgnih.gov
Interactive Table: Comparative Resistance Development
Below is a representative data table illustrating the stability of the MIC for a Dermaseptin S4 derivative compared to the increasing MICs of conventional antibiotics after 10 serial subcultures in the presence of S. aureus.
| Antimicrobial Agent | Initial MIC (µg/mL) | MIC after 10 Subcultures (µg/mL) | Fold Increase in MIC |
| Dermaseptin S4 derivative | 4 | 4 | 1 |
| Ciprofloxacin | 0.25 | 8.25 | 33 |
| Gentamicin | 0.5 | 2 | 4 |
| Penicillin | 0.06 | 0.48 | 8 |
| Rifampin | 0.008 | >0.8 | >100 |
| Data derived from studies on Dermaseptin S4 derivatives. asm.org |
Bacterial Strategies for Antimicrobial Peptide Resistance (e.g., Membrane Charge Alteration, Efflux Pumps)
Despite the low propensity for resistance development, bacteria have evolved several strategies to counteract the effects of antimicrobial peptides. These mechanisms are generally sophisticated and involve modifications to the bacterial cell surface or the active removal of the peptides. mdpi.com
Membrane Charge Alteration:
A primary strategy employed by bacteria to resist cationic antimicrobial peptides is the modification of their cell surface to reduce its net negative charge. imrpress.com This electrostatic repulsion hinders the initial binding of the positively charged peptides, thereby reducing their efficacy. imrpress.com
In Gram-positive bacteria, this is often achieved by the D-alanylation of teichoic acids in the cell wall. The addition of the positively charged D-alanine moiety to these anionic polymers neutralizes the negative charge of the cell envelope. mdpi.com Another mechanism involves the aminoacylation of phosphatidylglycerol, a major anionic phospholipid in the cytoplasmic membrane, with L-lysine, which similarly increases the positive charge of the membrane. imrpress.com
Efflux Pumps:
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of molecules, including antibiotics and antimicrobial peptides, out of the bacterial cell. frontiersin.orgnih.gov These pumps are a significant mechanism of resistance as they can prevent the accumulation of the antimicrobial agent to a lethal concentration within the cell. nih.gov
Several families of efflux pumps are involved in antimicrobial peptide resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. nih.gov For example, the AcrAB-TolC system in E. coli has been shown to confer resistance against certain AMPs. oup.com These tripartite pumps span both the inner and outer membranes, providing a continuous channel for the extrusion of the peptides from the cytoplasm or periplasm to the exterior of the cell. oup.com While direct evidence for this compound extrusion by specific pumps is still an area of active research, the existence of these broad-spectrum efflux systems represents a potential mechanism of resistance. oup.comelifesciences.org
Interactive Table: Bacterial Resistance Mechanisms Against AMPs
| Resistance Strategy | Mechanism | Bacterial Type | Example |
| Membrane Charge Alteration | D-alanylation of teichoic acids | Gram-positive | Staphylococcus aureus |
| Aminoacylation of phosphatidylglycerol | Gram-positive | Staphylococcus aureus | |
| Modification of Lipid A with L-Ara4N or PEtN | Gram-negative | Salmonella enterica, Pseudomonas aeruginosa | |
| Efflux Pumps | Active extrusion of AMPs from the cell | Gram-negative | AcrAB-TolC system in Escherichia coli |
| Gram-negative | MtrCDE system in Neisseria gonorrhoeae |
Peptide Engineering and Rational Design for Research Applications
Strategies for Rational Design of Dermaseptin-3 Analogues
Rational design strategies for creating analogues of this compound (and related dermaseptins) leverage known structural and physicochemical principles that govern their function. frontiersin.org These methods include targeted amino acid changes and truncations to refine the peptide's activity profile. frontiersin.org
Targeted amino acid substitution is a primary tool for modifying dermaseptin (B158304) functionality. This involves replacing specific residues to alter properties like charge, hydrophobicity, or helical structure. nih.govnih.gov For instance, research on Dermaseptin S4, a related peptide, demonstrated that truncating the peptide to a 13-mer derivative, K4-S4(1-13), maintained or even improved its structural characteristics and lytic activity against various pathogens. asm.org Further modifications to this truncated peptide have been explored to enhance its discriminative ability between different types of bacteria. asm.org
In a study involving Dermaseptin-PS3 (DPS3), specific substitutions were made to create analogues with enhanced features. nih.govnih.gov One analogue, K5,17-DPS3, was created by replacing the acidic amino acids at positions 5 and 17 with lysine (B10760008) residues. nih.govnih.govresearchgate.net Another, L10,11-DPS3, involved substituting two neutral amino acids with the more hydrophobic leucine. nih.govnih.govresearchgate.net Similarly, a novel peptide, DRP-AC4, was modified by substituting amino acids to either increase its net positive charge (DRP-AC4a) or complete its hydrophobic face (DRP-AC4b). mdpi.com These precise changes are designed to probe and enhance the peptide's interaction with microbial membranes.
The rational design of Dermaseptin-PS3 analogues provides a clear example of this optimization. The native DPS3 peptide has a net positive charge of +2. nih.govresearchgate.net By substituting two acidic residues with lysine, the resulting analogue, K5,17-DPS3, exhibited a significantly increased net positive charge of +6. nih.govresearchgate.net This "cationicity-enhanced" analogue showed improved antimicrobial activity. nih.govnih.gov
The following table summarizes the properties of Dermaseptin-PS3 and its rationally designed analogues.
| Peptide | Modification | Net Charge | Hydrophobicity (H) | Key Finding |
| Dermaseptin-PS3 (DPS3) | Native Peptide | +2 | 0.446 | Parent peptide with moderate activity. nih.govresearchgate.net |
| K5,17-DPS3 | Replaced acidic amino acids at positions 5 and 17 with Lysine (K). nih.govnih.gov | +6 | 0.444 | Increased cationicity enhanced antimicrobial activity. nih.govnih.gov |
| L10,11-DPS3 | Replaced neutral amino acids at positions 10 and 11 with Leucine (L). nih.govnih.gov | +2 | 0.548 | Increased hydrophobicity enhanced antimicrobial and anticancer activity. nih.govresearchgate.net |
Targeted Amino Acid Substitutions and Truncations
Development of Chimeric Peptides and Fusion Constructs (e.g., Dermaseptin-RNA III-Inhibiting Peptide)
A more advanced strategy in peptide engineering is the creation of chimeric peptides, which are fusion constructs combining domains from two or more different peptides to create a molecule with novel or synergistic functions. frontiersin.org This approach allows for the development of agents that can attack microbial pathogens through multiple mechanisms simultaneously.
A prominent example is the development of a chimeric peptide composed of a dermaseptin derivative and an RNA III-inhibiting peptide (RIP). nih.govnih.gov This construct, DD13-RIP, fuses a 13-residue dermaseptin derivative (DD13), which kills bacteria by disrupting their cell membranes, with RIP, a heptapeptide (B1575542) that inhibits staphylococcal biofilm formation by disrupting quorum-sensing pathways. nih.govnih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. nih.gov RIP specifically obstructs this mechanism in staphylococci. frontiersin.orgnih.gov
In vitro studies showed that the DD13-RIP chimera was as effective at killing bacteria as the DD13 peptide alone. nih.gov Crucially, in a rat graft infection model using methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis, the DD13-RIP hybrid peptide was the most potent agent, capable of completely preventing infection at the lowest dose. nih.govnih.gov The data indicate that the two components, RIP and DD13, act synergistically by targeting bacteria through two distinct mechanisms. nih.gov Such chimeric peptides represent a promising strategy for developing potent agents for coating medical devices to prevent drug-resistant staphylococcal infections. nih.govnih.gov
Computational Approaches and In Silico Molecular Docking Studies (e.g., Protein-Peptide Interactions)
Computational biology and bioinformatics have become indispensable tools in the rational design of peptides. frontiersin.org In silico methods, such as molecular docking, allow researchers to predict and analyze the interactions between a peptide and its molecular target before undertaking costly and time-consuming chemical synthesis and biological testing. ui.ac.idabq.org.br
Molecular docking studies have been applied to dermaseptin-related peptides to elucidate their mechanisms of action. nih.gov One computational study investigated four novel dermaseptin-related peptides by docking them against various essential bacterial enzymes and a model cell membrane. nih.govresearchgate.net The results of the docking simulations suggested that the primary mechanism of action for these peptides is not the inhibition of essential enzymes but rather cell lysis resulting from direct interaction with the cell membrane. nih.govresearchgate.net These findings align with the widely accepted membrane-disrupting model for most dermaseptins.
In another example, protein-peptide docking simulations were used to evaluate the potential of various dermaseptin molecules as antiviral agents against SARS-CoV-2. ui.ac.idresearchgate.net The study explored the molecular affinity and interaction between several dermaseptin peptides and the SARS-CoV-2 spike protein. ui.ac.id The simulations identified Dermaseptin-S9 as having the best binding affinity to the active site of the spike protein. ui.ac.idresearchgate.net Further protein-protein docking simulations suggested that Dermaseptin-S9 could effectively prevent the attachment of the viral spike protein to the human ACE-2 receptor. ui.ac.idresearchgate.net This in silico research highlights Dermaseptin-S9 as a potential candidate for further investigation in the development of novel antiviral peptides. ui.ac.id
Advanced Research Methodologies and Techniques in Dermaseptin 3 Studies
Biophysical Techniques for Membrane Interaction Analysis
The interaction of dermaseptin (B158304) peptides with cell membranes is a critical aspect of their biological activity. nih.gov Biophysical methods are instrumental in characterizing these interactions at a molecular level.
Atomic Force Microscopy (AFM) has been utilized to visualize the morphological changes induced by dermaseptin derivatives on bacterial membranes. nih.gov Studies have shown that these peptides can cause significant surface alterations, providing direct evidence of their membrane-disrupting capabilities. nih.gov This technique allows for high-resolution imaging of supported lipid bilayers, revealing how peptides can induce poration, thinning, or corrugation of the membrane. ucl.ac.uk
Other biophysical approaches, such as surface plasmon resonance , have been employed to dissect the binding of dermaseptin analogues to model bilayers. acs.org These studies have revealed a two-stage binding mechanism, involving initial adhesion followed by insertion into the membrane, with cytolytic activity correlating more strongly with the insertion affinity. acs.org Fluorescence spectroscopy, utilizing the intrinsic tryptophan fluorescence of some dermaseptin analogues, helps to determine the depth of peptide insertion into liposomes of varying lipid compositions. acs.org Furthermore, techniques like circular dichroism spectroscopy are used to analyze the secondary structure of dermaseptins in different environments, noting that a helical conformation is often adopted upon membrane interaction. nih.gov
Cell-Based Assays for Proliferation and Cell Death
A variety of cell-based assays are employed to evaluate the effects of Dermaseptin-3 and its analogues on cell viability and to distinguish between different modes of cell death, such as apoptosis and necrosis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell proliferation and viability. nih.gov It has been used to determine the anti-proliferative effects and calculate the half-maximal inhibitory concentration (IC50) of dermaseptin peptides against various human cancer cell lines, including lung (H157), breast (MCF-7), prostate (PC-3), and glioblastoma (U251 MG) cells. frontiersin.orgmdpi.com
The Lactate (B86563) Dehydrogenase (LDH) release assay serves as a measure of cytotoxicity by quantifying the release of LDH from cells with damaged membranes. nih.gov This assay has demonstrated that dermaseptins can induce membrane damage in a concentration-dependent manner in several cancer cell lines. nih.goviiitd.edu.inmdpi.com For instance, treatment of PC3 cells with Dermaseptin B2 resulted in a significant release of LDH, indicating a cytotoxic effect. iiitd.edu.in
Flow cytometry is a powerful technique used to analyze apoptosis and necrosis. iiitd.edu.in By using fluorescent labels like Annexin V (which binds to phosphatidylserine (B164497) on apoptotic cells) and propidium (B1200493) iodide (PI; a fluorescent dye that enters necrotic cells), researchers can quantify the percentage of live, apoptotic, and necrotic cells after treatment. iiitd.edu.inresearchgate.net Studies have shown that dermaseptin peptides can induce apoptosis in a dose-dependent manner in various cell types, including cancer cells and the fungal pathogen Candida auris. researchgate.netiiitd.edu.innih.gov For example, Dermaseptin-PP was found to induce a high rate of apoptosis in H157 lung cancer cells at specific concentrations. iiitd.edu.in
TUNEL (TdT-mediated dUTP Nick-End Labeling) staining is another method to detect apoptosis by identifying DNA fragmentation, a hallmark of this process. ihisto.ionig.ac.jp This technique has been applied in vivo on tumor sections from xenograft models. frontiersin.org For instance, tumor sections from mice treated with Dermaseptin-PP showed a significant increase in TUNEL-positive (apoptotic) cells compared to control groups, confirming the pro-apoptotic activity of the peptide in a solid tumor environment. frontiersin.org
Gene Expression Analysis
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes. thermofisher.com In the context of this compound research, RT-qPCR has been used to investigate the peptide's influence on the expression of genes related to cellular stress and apoptosis.
One study demonstrated that a dermaseptin peptide influenced the gene expression of antioxidant enzymes in the pathogenic yeast Candida auris. researchgate.netnih.gov This suggests that the peptide's antifungal activity may be mediated, in part, by inducing oxidative stress. researchgate.netnih.gov In another study, RT-qPCR was used to examine the expression of marker genes for both intrinsic and extrinsic apoptosis pathways in human glioblastoma cells treated with a dermaseptin peptide. nih.gov The results indicated an upregulation of pro-apoptotic genes associated with the intrinsic (mitochondrial) pathway. nih.gov
In Vivo Efficacy Models (Non-Human Animal Models)
To evaluate the therapeutic potential of this compound and its derivatives in a living organism, researchers utilize non-human animal models.
Mouse peritonitis models are employed to assess the in vivo antibacterial activity of these peptides. nih.gov In such models, mice are infected with a pathogenic bacterium, such as Pseudomonas aeruginosa, and then treated with the dermaseptin derivative. nih.govresearchgate.net Studies have shown that derivatives of Dermaseptin S4 significantly improved survival rates and reduced bacterial counts in the peritoneal fluid of infected mice, demonstrating their efficacy in combating bacterial infections in vivo. nih.govresearchgate.net Another study used a mouse model of MRSA-induced pneumonia to show that Dermaseptin-AC could significantly reduce pulmonary edema and bacterial load. nih.gov
Xenograft tumor models in nude mice are used to investigate the in vivo anti-cancer activity of dermaseptins. frontiersin.orgnih.gov In these models, human cancer cells are subcutaneously injected into immunodeficient (nude) mice to form tumors. frontiersin.orgresearchgate.net The mice are then treated with the dermaseptin peptide, and tumor growth is monitored over time. frontiersin.orgnih.gov For example, Dermaseptin-PP was shown to inhibit the growth of H157 lung cancer xenografts in a dose-dependent manner. frontiersin.org Similarly, Dermaseptin B2 was found to reduce the growth of PC3 prostate cancer xenografts. nih.govnih.gov
Interactive Data Table: In Vivo Efficacy of Dermaseptin Derivatives
| Peptide | Model | Cell Line/Pathogen | Key Finding | Reference |
| K4-S4(1-16) & K4-S4(1-13) | Mouse Peritonitis | Pseudomonas aeruginosa | Improved survival rates and reduced bacterial counts. | nih.govresearchgate.net |
| Dermaseptin-PP | Nude Mouse Xenograft | H157 (Lung Cancer) | Inhibited tumor growth in a dose-related manner. | frontiersin.org |
| Dermaseptin B2 | Nude Mouse Xenograft | PC3 (Prostate Cancer) | Reduced tumor growth by 50% after 35 days of treatment. | nih.gov |
| Dermaseptin-AC | Mouse Pneumonia | MRSA | Significantly reduced pulmonary edema and bacterial burdens. | nih.gov |
Future Directions and Research Gaps in Dermaseptin 3 Investigation
Further Elucidation of Complex Molecular Mechanisms
The precise molecular interactions that govern Dermaseptin-3's biological effects are not fully understood and represent a critical area for future research. Initial studies have revealed a fascinating and complex mode of action that differs from many other antimicrobial peptides.
Additionally, this compound is known to trigger apoptosis in fungi such as Candida albicans and Aspergillus fumigatus. nih.govcpu-bioinfor.org The specific intracellular pathways it activates to initiate this programmed cell death are a significant knowledge gap. Research on other dermaseptins suggests that mechanisms can include the induction of oxidative stress by altering the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. rsc.org Investigating whether DS3 employs a similar mechanism in fungi, or if it utilizes a novel pathway, is essential for its development as an antifungal agent. Future work should focus on identifying the intracellular targets and signaling cascades that DS3 modulates to induce apoptosis. nih.gov
Exploration of Untapped Biological Activities and Therapeutic Potential
However, the full spectrum of its biological activity remains largely untapped. The broader dermaseptin (B158304) family is known for a wide array of functions, including antiviral and anticancer properties. nih.govresearchgate.net For instance, other dermaseptins have shown concentration-dependent abilities to disrupt cancer cell membranes and induce apoptosis via mitochondrial or death receptor pathways. frontiersin.orgnih.gov To date, this compound has not been systematically screened for these activities. A significant future direction is to evaluate the efficacy of DS3 against a diverse panel of human cancer cell lines and clinically relevant viruses, such as Zika virus, which other dermaseptin analogs have been tested against. nih.gov Such studies could uncover new therapeutic applications and broaden its clinical potential.
Table 1: Known and Potential Biological Activities of this compound
| Activity | Target Organism/Cell | Known Mechanism/Finding | Research Gap/Future Direction |
|---|---|---|---|
| Antiprotozoal | Plasmodium falciparum | Selectively toxic to intracellular parasites; inhibits hypoxanthine (B114508) uptake. nih.govexlibrisgroup.com | Elucidate the precise molecular basis for selective entry into infected erythrocytes. |
| Antifungal | Candida albicans, Aspergillus fumigatus | Induces apoptosis. nih.govcpu-bioinfor.org | Identify the specific apoptotic pathways and intracellular targets. |
| Anticancer | Untested | Other dermaseptins induce apoptosis and necrosis in cancer cells. researchgate.netfrontiersin.orgnih.gov | Screen DS3 against various human cancer cell lines (e.g., glioblastoma, breast cancer). |
| Antiviral | Untested | Other dermaseptin analogs show activity against enveloped viruses like ZIKV. nih.gov | Evaluate DS3 efficacy against a panel of clinically relevant viruses. |
Advanced Peptide Engineering for Specificity and Potency
While natural this compound shows promise, advanced peptide engineering offers a pathway to enhance its therapeutic index, improving its potency against target pathogens while minimizing potential off-target effects. Although no engineered analogs of DS3 have been reported, extensive research on modifying other dermaseptins, such as S4 and B2, provides a clear roadmap for future efforts. nih.govmdpi.comnih.gov
Key strategies that should be explored for this compound include:
Truncation and N-Terminal Optimization: Studies have shown that the N-terminal helical domain of dermaseptins is often sufficient for antimicrobial activity. nih.gov Creating truncated versions of DS3 could yield smaller, more cost-effective peptides that retain potency but have reduced toxicity.
Charge and Hydrophobicity Modification: The potency of antimicrobial peptides is often linked to their net positive charge and hydrophobicity. Systematically substituting key residues in the DS3 sequence to increase its cationicity (e.g., replacing neutral or acidic amino acids with lysine) or optimize its hydrophobicity (e.g., using synthetic amino acids like cyclohexylalanine) could significantly boost its activity against specific pathogens. nih.govnih.gov
Chimeric Peptide Design: An innovative approach involves creating hybrid peptides that combine the membrane-disrupting capabilities of this compound with another functional motif. For example, a chimeric peptide composed of a dermaseptin S4 derivative and an RNA III-inhibiting peptide (RIP) demonstrated synergistic activity by simultaneously disrupting bacterial membranes and inhibiting quorum sensing in staphylococci. asm.org A similar strategy could be applied to DS3 to create multifunctional molecules with enhanced efficacy.
Table 2: Potential Peptide Engineering Strategies for this compound
| Engineering Strategy | Rationale | Example from Other Dermaseptins | Potential Application for DS3 |
|---|---|---|---|
| Truncation | Reduce peptide size and potential toxicity while retaining the active N-terminal domain. | N-terminal fragments of Dermaseptin-PC retain activity with lower hemolysis. nih.gov | Design shorter DS3 analogs for improved therapeutic index. |
| Lysine (B10760008) Substitution | Increase net positive charge to enhance interaction with negatively charged microbial membranes. | K4K20S4 analog of Dermaseptin S4 showed increased potency against A. baumannii. nih.gov | Create DS3 analogs with higher cationicity to boost antimicrobial potency. |
| Hydrophobicity Tuning | Optimize hydrophobic/hydrophilic balance to improve selectivity and activity. | Substitution with cyclohexylalanine (Cha) enhanced activity of a Dermaseptin-PC derivative. nih.gov | Introduce synthetic hydrophobic residues to enhance DS3's membrane interactions. |
| Chimeric Constructs | Combine multiple mechanisms of action into a single molecule for synergistic effects. | A Dermaseptin S4-RIP hybrid effectively prevented staphylococcal graft infections. asm.org | Fuse DS3 with a domain targeting a secondary pathway in malaria or fungi. |
Development of Novel Non-Human Disease Models for Pre-clinical Evaluation
A major gap in this compound research is the lack of in vivo data. To date, few animal experiments have been conducted for the entire dermaseptin family, and none have been reported specifically for DS3. nih.gov Bridging the gap between promising in vitro results and potential clinical application requires the development and use of relevant non-human disease models.
Based on its established bioactivities, several preclinical models should be prioritized:
Murine Models of Malaria: Given the potent and selective in vitro activity of DS3 against P. falciparum, the most critical next step is to evaluate its efficacy in an animal model of malaria. Using mouse models infected with Plasmodium species, researchers could assess the ability of DS3 to reduce parasite load, prevent mortality, and clear infections.
Animal Models of Fungal Infection: To validate its potential as an antifungal agent, DS3 should be tested in models of fungal disease. A murine model of systemic candidiasis, for example, could be used to determine if DS3 treatment reduces the fungal burden in key organs (e.g., kidneys, spleen) and improves survival rates. Topical application models could also be used to assess its efficacy against skin fungal infections.
Graft Infection Models: Following the successful use of a rat graft infection model for a chimeric dermaseptin derivative, a similar model could be employed to test if DS3, or an engineered analog, can prevent biofilm formation and infection on medical implants. asm.org
The successful implementation of these preclinical models is indispensable for validating the therapeutic potential of this compound and justifying its progression toward clinical trials.
Q & A
Q. What experimental methods are used to determine the membrane-binding mechanisms of Dermaseptin-3 and its cytotoxicity?
Surface plasmon resonance (SPR) is a key method for analyzing the two-stage binding mechanism of this compound to lipid bilayers. This involves measuring adhesion (initial surface binding) and insertion (penetration into the bilayer) affinities. Cytotoxicity correlates strongly with insertion affinity rather than adhesion, as shown by truncation studies of peptide derivatives . Additional validation includes proteolytic cleavage assays to confirm membrane-protected states of inserted peptides .
Q. What structural features of this compound are critical for its antimicrobial and antiviral activity?
Hydrophobic residue content (>30%) and net positive charge are essential for membrane disruption and target binding. For example, this compound's 53.33% hydrophobic residues enable strong interactions with lipid bilayers, while its cationic charge facilitates electrostatic attraction to negatively charged microbial membranes . Molecular docking studies (e.g., ClusPro 2.0) further highlight hydrogen bonding patterns (e.g., 10 bonds with VP1 protein) as critical for antiviral activity against pathogens like foot-and-mouth disease virus (FMDV) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed membrane-binding behaviors of this compound analogues in different experimental systems?
Contradictions in binding data (e.g., one-stage vs. two-stage models) require comparative analysis using orthogonal techniques. For instance, SPR-derived insertion affinities should be cross-validated with fluorescence quenching or circular dichroism to confirm conformational changes. Computational modeling (e.g., molecular dynamics simulations) can also reconcile differences by predicting peptide-lipid interactions under varying experimental conditions .
Q. What in silico strategies are effective for evaluating this compound's antiviral efficacy against specific viral targets like FMDV?
Structure-based virtual screening using tools like ClusPro 2.0 and PyMol identifies binding hotspots (e.g., VP1 protein’s G-H loop). Key steps include:
Q. How can researchers address contradictions in cytotoxicity data for this compound across cell lines and assay types?
Systematic comparison of cytotoxicity assays (e.g., hemolysis vs. MTT) under standardized conditions is critical. For example, truncated derivatives (e.g., 13-mer vs. full-length peptide) show reduced cytotoxicity due to lower insertion affinity, but results vary with cell membrane composition. Normalizing data to lipid content (% phosphatidylserine) or using model membranes (e.g., erythrocyte ghosts) improves cross-study comparability .
Q. What experimental design principles optimize the therapeutic selectivity of this compound derivatives?
Structure-activity relationship (SAR) studies guided by truncation and residue substitution are key. For example, K(4)K(20)-S4, a modified derivative, exhibits high cytolytic activity due to enhanced insertion affinity without excessive membrane adhesion. Screening should prioritize analogues with balanced hydrophobicity (40–60%) and net charge (+2 to +5) to minimize off-target effects .
Q. How can researchers ensure reproducibility in studies investigating this compound's mechanism of action?
Detailed protocols for peptide synthesis (e.g., solid-phase), purification (HPLC ≥95%), and bilayer preparation (e.g., POPC:POPS 4:1 molar ratio) must be reported. Independent validation via proteolytic protection assays or comparative SPR trials using reference peptides (e.g., melittin) ensures methodological rigor .
Methodological Tables
Table 1: Key Parameters for Evaluating this compound Derivatives
Table 2: Common Pitfalls in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
